N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of organosulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further substituted with a phenyl group containing an isothiazolidine-1,1-dioxide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular framework of the compound.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its chemical reactivity and biological activity.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonyl chloride: This compound has a sulfonyl chloride group, making it more reactive and suitable for further chemical modifications.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonic acid: This compound has a sulfonic acid group, which affects its solubility and acidity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-6-7-14(21-11)23(19,20)15-12-4-2-5-13(10-12)16-8-3-9-22(16,17)18/h2,4-7,10,15H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJSYUTYKIGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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